Product packaging for Ethyl 3,4-dinitrobenzoate(Cat. No.:CAS No. 35998-99-3)

Ethyl 3,4-dinitrobenzoate

Cat. No.: B1404750
CAS No.: 35998-99-3
M. Wt: 240.17 g/mol
InChI Key: SIOGJUPRUMMKDF-UHFFFAOYSA-N
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Description

Contextual Overview of Dinitrobenzoate Esters in Chemical Science

Dinitrobenzoate esters are a class of organic compounds derived from dinitrobenzoic acids. These compounds are characterized by a benzene (B151609) ring substituted with two nitro groups (NO₂) and a carboxylate ester group (-COOR). The position of the nitro groups on the aromatic ring significantly influences the chemical properties and reactivity of these esters. For instance, ethyl 3,5-dinitrobenzoate (B1224709) features nitro groups at the 3 and 5 positions, which are electron-withdrawing and affect the compound's stability and reactivity. ontosight.ai Dinitrobenzoate esters, such as the 3,5-dinitrobenzoate derivatives, are well-known for their use in the derivatization of alcohols for identification purposes, as they often form crystalline solids with sharp melting points. wikipedia.orgresearchgate.net The electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient, influencing the ester's reactivity in nucleophilic substitution reactions. ontosight.ai

Significance of Ethyl 3,4-dinitrobenzoate in Contemporary Organic Chemistry Research

While its isomer, ethyl 3,5-dinitrobenzoate, is frequently used as a derivatizing agent, this compound is a subject of interest in its own right within organic synthesis. The adjacent positioning of the nitro groups in this compound presents unique reactivity patterns, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For example, the reduction of one or both nitro groups can lead to the formation of ortho-diamino or ortho-nitroamino benzoates, which are key intermediates in the synthesis of benzimidazoles and other fused heterocyclic systems. The compound also serves as a model substrate for studying nucleophilic aromatic substitution reactions, where the regioselectivity of the substitution is influenced by the electronic effects of the two adjacent nitro groups and the ester functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O6 B1404750 Ethyl 3,4-dinitrobenzoate CAS No. 35998-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOGJUPRUMMKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35998-99-3
Record name ethyl 3,4-dinitrobenzoate
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Synthetic Methodologies and Chemical Derivatization of Ethyl 3,4 Dinitrobenzoate

Classical and Modern Esterification Protocols for Benzoate (B1203000) Derivatives

The formation of the ethyl ester from 3,4-dinitrobenzoic acid is a critical step in the synthesis of ethyl 3,4-dinitrobenzoate. This transformation can be achieved through various esterification methods, from traditional acid-catalyzed approaches to the use of novel catalytic systems.

Acid-Catalyzed Esterification Approaches

The most common and well-established method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. wikipedia.orgcerritos.edu This reaction involves heating the carboxylic acid (3,4-dinitrobenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water is removed as it is formed. cerritos.edu

The mechanism of Fischer-Speier esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. wikipedia.org For the synthesis of related nitrobenzoate esters, such as ethyl 4-nitrobenzoate (B1230335), refluxing the corresponding nitrobenzoic acid in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid is a common procedure. ajrconline.orgijcrt.org

Another classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3,4-dinitrobenzoyl chloride can then be reacted with ethanol to form the ester. This method is often faster and not limited by equilibrium, but it generates hazardous byproducts like HCl and SO₂. researchgate.net

Table 1: Comparison of Classical Esterification Methods
MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Esterification 3,4-Dinitrobenzoic acid, Ethanol, H₂SO₄ or HClRefluxSimple, uses readily available materials. wikipedia.orgEquilibrium reaction, requires excess alcohol and/or water removal. cerritos.edu
Acid Chloride Method 3,4-Dinitrobenzoic acid, SOCl₂ or PCl₅, EthanolTwo steps, often at moderate temperaturesHigh yield, not an equilibrium reaction.Generates hazardous byproducts (HCl, SO₂). researchgate.net

Novel Catalytic Systems in Ester Synthesis

Recent advancements in catalysis have led to the development of more efficient and environmentally benign methods for ester synthesis. These novel systems often offer advantages such as milder reaction conditions, higher yields, and easier catalyst recovery.

For the synthesis of benzoate esters, various novel catalysts have been explored. Lewis acids, such as scandium(III) triflate, have been shown to be effective catalysts for Fischer esterification. wikipedia.org Other metal-based catalysts, including those based on tin, have also been utilized.

A particularly promising area of research is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. Zeolites, for instance, have been employed as catalysts in the esterification of 4-nitrobenzoic acid with ethanol, demonstrating the potential for these materials in the synthesis of nitroaromatic esters. scirp.org

The Steglich esterification offers a mild alternative for the synthesis of esters, particularly for substrates that are sensitive to strong acids. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). While effective, this method is more commonly employed for complex and sensitive molecules.

Strategies for Introducing Nitro Groups onto Aromatic Esters

The introduction of nitro groups onto the aromatic ring is a key step in the synthesis of this compound. This can be achieved either by nitrating a pre-existing ester or by synthesizing the dinitro-substituted benzoic acid prior to esterification.

Regioselective Nitration Techniques

The direct nitration of an aromatic ester to achieve a specific substitution pattern requires careful control of reaction conditions to ensure the desired regioselectivity. The nitration of methyl benzoate, for example, primarily yields the meta-substituted product, methyl 3-nitrobenzoate, due to the electron-withdrawing nature of the ester group. quora.com Further nitration to introduce a second nitro group would be influenced by the directing effects of both the ester and the existing nitro group, both of which are meta-directing. This makes the direct synthesis of this compound from ethyl benzoate challenging, as it would likely lead to a mixture of isomers, with the 3,5-dinitro product being a significant component.

To achieve the desired 3,4-dinitro substitution pattern, a more controlled approach is necessary. One potential strategy is the nitration of ethyl 3-nitrobenzoate. In this case, the existing nitro and ester groups would direct the incoming nitro group to different positions, and achieving high regioselectivity for the 4-position would be a significant synthetic challenge.

More advanced nitration methods, such as those using solid acid catalysts like zeolites, have been shown to offer improved regioselectivity in the nitration of some aromatic compounds. thieme-connect.de These methods, however, have not been specifically reported for the synthesis of this compound.

Precursor Design for Dinitrobenzoate Synthesis

A more reliable and common strategy for the synthesis of this compound is to first prepare 3,4-dinitrobenzoic acid and then perform the esterification. This approach avoids the challenges of regioselectivity in the nitration of the ester.

The synthesis of 3,4-dinitrobenzoic acid can be achieved through the selective oxidation of 3,4-dinitrotoluene (B24868). A patented process describes the oxidation of a mixture of dinitrotoluene isomers using nitric acid, which selectively oxidizes the 3,4-dinitrotoluene to 3,4-dinitrobenzoic acid in high yield. google.com This method is particularly advantageous for commercial-scale production as it can utilize a crude mixture of dinitrotoluenes. google.com

Table 2: Synthesis of 3,4-Dinitrobenzoic Acid from Dinitrotoluene Isomers
Starting MaterialOxidizing AgentTemperature (°C)Yield of 3,4-Dinitrobenzoic AcidReference
Mixture of dinitrotoluenes (containing 3,4-dinitrotoluene)30% Nitric Acid170High google.com

Once 3,4-dinitrobenzoic acid is obtained, it can be esterified with ethanol using the methods described in section 2.1 to yield this compound.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net For the synthesis of related nitrobenzoate esters, microwave irradiation has been shown to significantly reduce reaction times and improve yields in esterification reactions. ajrconline.orgijcrt.org For instance, the synthesis of ethyl p-nitrobenzoate from p-nitrobenzoic acid and ethanol with a catalytic amount of sulfuric acid can be completed in 15 minutes under microwave irradiation. ajrconline.org A similar approach could be applied to the esterification of 3,4-dinitrobenzoic acid. Microwave-assisted transesterification has also been reported as a green method for preparing 3,5-dinitrobenzoates. sciepub.comsciepub.com

The use of environmentally benign solvents and catalysts is another key aspect of green chemistry. As mentioned earlier, solid acid catalysts like zeolites can replace corrosive mineral acids in esterification reactions, allowing for easier separation and recycling. scirp.org

Solvent-free, or neat, reaction conditions also contribute to a greener synthetic process by eliminating the need for potentially hazardous solvents. Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its environmental credentials. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Microwave-Assisted Organic Synthesis (MAOS) for Ester Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. researchgate.netajrconline.org For the formation of nitrobenzoate esters, MAOS offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.net The synthesis of related compounds, such as ethyl 3-nitrobenzoate and various 3,5-dinitrobenzoate (B1224709) derivatives, has been successfully demonstrated using this technology. researchgate.netijcrt.org

In a typical MAOS procedure for esterification, the carboxylic acid (3,4-dinitrobenzoic acid) is treated directly with the alcohol (ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid. researchgate.net The mixture is then subjected to microwave irradiation. The efficient heat transfer and molecular interaction enhancement provided by microwaves accelerate the esterification process significantly. researchgate.net For instance, the synthesis of ethyl 3-nitrobenzoate from 3-nitrobenzoic acid and ethanol with a sulfuric acid catalyst was completed in 15-20 minutes at 340 watts. ijcrt.org Similarly, the synthesis of phenacetin (B1679774) via a Williamson ether synthesis was achieved in 5 minutes at the same power level. ajrconline.org These examples highlight the potential for rapid, high-yield synthesis of this compound under similar conditions.

Table 1: Examples of Microwave-Assisted Synthesis of Related Esters

Reactants Catalyst Power (Watts) Time (min) Compound Synthesized Reference
3-Nitrobenzoic Acid, Ethanol H₂SO₄ 340 15-20 Ethyl 3-nitrobenzoate ijcrt.org
p-Nitrobenzoic Acid, Ethanol H₂SO₄ Not specified 15 Ethyl p-nitrobenzoate ajrconline.org

This table is interactive. Click on the headers to sort the data.

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation is another green chemistry tool that enhances reaction rates and yields. scirp.orgscirp.org Sonication promotes chemical reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to the formation of highly reactive species. lookchem.com

Research on the synthesis of the isomeric ethyl 4-nitrobenzoate has demonstrated the efficacy of ultrasound. scirp.orgscirp.org In these studies, 4-nitrobenzoic acid was esterified with ethanol under solvent-free conditions, irradiated with ultrasound (37 kHz, 330 W) for 2 hours. scirp.orgresearchgate.net The process was often combined with nanoporous natural zeolite catalysts (e.g., H-MOR, H-HEU-M) to further improve efficiency. A synergistic effect was observed when using both ultrasound and ultradispersed zeolite catalysts, achieving conversions of up to 70% and yields of 67% for ethyl 4-nitrobenzoate. scirp.orgscirp.orgresearchgate.net These findings suggest a viable and efficient pathway for the synthesis of this compound.

Table 2: Ultrasound-Assisted Synthesis of Ethyl 4-nitrobenzoate

Catalyst Irradiation Conversion (%) Yield (%) Selectivity (%) Reference
None Ultrasound (US) 48 46 96 scirp.org
H-MOR (ultradispersed) US 70 67 96 scirp.org
H-HEU-M (ultradispersed) US 70 67 96 scirp.org
None Microwave (MW) 50 48 96 scirp.org
H-MOR (ultradispersed) MW 70 67 96 scirp.org

This table, showing data for the isomer ethyl 4-nitrobenzoate, is interactive. Reaction conditions: 37 kHz, 330 W ultrasound or 2450 MHz, 300 W microwave for 2 hours at 80°C.

Solvent-Free and Environmentally Conscious Methodologies

A significant trend in modern chemical synthesis is the move towards solvent-free reactions to minimize environmental impact. ajrconline.org Both the microwave-assisted and ultrasound-assisted methods described above can often be performed under solvent-free or neat conditions, directly reacting the carboxylic acid with an excess of the alcohol, which also serves as the reagent. scirp.orgscirp.org

Another innovative solvent-free approach is mechanochemistry, where mechanical force is used to induce chemical reactions. A mechanically induced, solvent-free esterification method has been reported at room temperature, providing a green alternative to traditional synthesis. researchgate.net Furthermore, direct oxidative esterification from corresponding alcohols using catalysts like graphite (B72142) oxide and Oxone under ultrasound irradiation represents another environmentally friendly route that avoids the need for isolating the carboxylic acid intermediate. lookchem.com The use of recyclable catalysts, such as the zeolites in ultrasound-assisted synthesis, further enhances the green credentials of these methodologies. scirp.org

Derivatization Reactions of this compound

The chemical reactivity of this compound is dominated by its three functional groups: the two nitro groups and the ethyl ester moiety. These sites allow for a range of chemical transformations.

Transformations Involving Nitro Functionalities

The nitro groups on the aromatic ring are highly susceptible to reduction, which is one of their most important chemical transformations. The reduction of aromatic nitro compounds to the corresponding amines is a fundamental reaction in organic synthesis, as the resulting anilines are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. orgsyn.orgorgsyn.org

A variety of methods can be employed for this reduction. A noteworthy green chemistry approach involves the use of indium metal in an aqueous solution of ammonium (B1175870) chloride. orgsyn.orgorgsyn.org This method has been shown to selectively reduce the nitro group in ethyl 4-nitrobenzoate to an amino group in 90% yield, without affecting the ester functionality. orgsyn.org This procedure is effective for a range of nitroarenes, demonstrating tolerance to other functional groups like halogens, nitriles, and amides. orgsyn.org Other reagents, such as zinc powder in the presence of acetic acid, are also effective for this transformation. researchgate.net

Table 3: Reagents for the Reduction of Aromatic Nitro Esters

Substrate Reagent System Solvent Time (hr) Yield (%) Reference
Ethyl 4-nitrobenzoate Indium, NH₄Cl Ethanol/Water 2.5 90 orgsyn.orgorgsyn.org

This table is interactive and provides examples of reduction conditions for a related isomer.

Reactions at the Ester Group

The ethyl ester group of this compound can undergo nucleophilic acyl substitution reactions, most commonly hydrolysis and aminolysis.

Alkaline Hydrolysis: The ester can be saponified by heating with a strong base, such as sodium hydroxide (B78521), to yield the corresponding 3,4-dinitrobenzoate salt, which upon acidification gives 3,4-dinitrobenzoic acid. The kinetics of alkaline hydrolysis of related compounds like ethyl p-nitrobenzoate have been studied, showing that the electron-withdrawing nitro group facilitates the nucleophilic attack at the carbonyl carbon. acs.org

Aminolysis/Amidation: The ester can react with amines to form amides. This reaction is often slower than hydrolysis and may require heating or catalysis. A direct, rapid, and solvent-free conversion of unactivated esters to amides has been developed using lithium hydroxide as a catalyst under microwave irradiation, offering an efficient method for this transformation. rsc.org

Electrophilic Aromatic Substitution on the Dinitrobenzoate Moiety

The benzene (B151609) ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-withdrawing effects of the two nitro groups and the carboxylate group (a meta-director). These groups pull electron density out of the aromatic ring through both inductive and resonance effects, making the ring electron-poor and thus highly unreactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃) ions.

While some sources make general statements about the nitro group participating in electrophilic substitution, in a molecule as deactivated as this compound, any further EAS reaction is highly improbable under standard conditions. cymitquimica.com The existing substituents would direct any potential, albeit extremely difficult, substitution to the C-6 position. In practice, the substrate would likely decompose under the harsh conditions (strong acids, high temperatures) required for such a reaction before substitution could occur. Therefore, derivatization via electrophilic aromatic substitution is not a viable synthetic route for this compound.

Mechanistic Organic Chemistry and Reaction Kinetics of Ethyl 3,4 Dinitrobenzoate

Elucidation of Esterification Reaction Mechanisms

The synthesis of ethyl 3,4-dinitrobenzoate is most commonly achieved through the esterification of 3,4-dinitrobenzoic acid with ethanol (B145695). This reaction typically proceeds under acidic conditions, with a strong acid such as sulfuric acid employed as a catalyst. The mechanism, a classic Fischer-Speier esterification, involves a series of equilibrium steps.

Initially, the carbonyl oxygen of the 3,4-dinitrobenzoic acid is protonated by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups. The resulting water molecule is a good leaving group and is eliminated, regenerating the carbonyl group. The final step involves the deprotonation of the carbonyl oxygen to yield the this compound and regenerate the acid catalyst.

Investigation of Nitro Group Reactivity and Reduction Pathways

The reactivity of the two nitro groups in this compound is a key feature of its chemistry, particularly in reduction reactions. The selective reduction of one nitro group over the other is a significant challenge and is highly dependent on the choice of reducing agent and reaction conditions.

Selective Reduction of Nitro Groups to Amino Groups

The selective reduction of one nitro group in dinitroaromatic compounds is a synthetically useful transformation. In the case of this compound, the two nitro groups are in different chemical environments, which allows for potential selectivity. The nitro group at the 4-position is para to the ester group, while the nitro group at the 3-position is meta.

Studies on analogous compounds, such as 2,4-dinitrotoluene, have shown that selective reduction is achievable. For instance, using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic solutions can lead to the preferential reduction of one nitro group. spcmc.ac.in In the case of 2,4-dinitrotoluene, the 4-nitro group is preferentially reduced. spcmc.ac.in This selectivity is often attributed to a combination of steric and electronic factors. The less sterically hindered nitro group is often more accessible to the reducing agent. stackexchange.comechemi.com

For this compound, it is plausible that the 4-nitro group would be preferentially reduced under similar conditions due to its position relative to the ester group, which might influence the local electronic environment and steric accessibility. The reduction of a nitro group to an amino group proceeds through a series of intermediates, including nitroso and hydroxylamino species.

Reducing AgentTypical Selectivity in DinitroarenesReference
Na2S / (NH4)2SPreferential reduction of one nitro group spcmc.ac.in
SnCl2 / HClOften reduces both nitro groups, but selectivity can sometimes be achieved spcmc.ac.in
Catalytic Hydrogenation (e.g., H2/Pd-C)Typically non-selective, reducing both nitro groups

Electron Transfer Mechanisms in Aromatic Nitro Compounds

The reduction of aromatic nitro compounds often involves electron transfer processes. The initial step is typically the transfer of an electron to the nitroaromatic compound to form a radical anion. This radical anion is a key intermediate that can undergo further reactions. The stability of this radical anion is crucial in determining the reaction pathway. The presence of two nitro groups in this compound significantly lowers the potential for the first reduction, making it more susceptible to electron transfer compared to mononitrobenzene.

The electron transfer can be initiated by chemical reducing agents or electrochemically. In chemical reductions, the reducing agent donates an electron to the dinitrobenzoate ester. In electrochemical reductions, the electron is supplied from an electrode. The resulting radical anion can then be protonated and undergo further reduction and elimination steps to form the final amino product. The specific mechanism can be complex and may involve a series of single-electron transfer (SET) steps.

Nucleophilic Reactivity Studies on the Dinitrobenzoate Ester Framework

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNA_r) reactions due to the presence of two strong electron-withdrawing nitro groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

Kinetic studies on similar compounds, like 1,2-dinitrobenzene (B166439), provide insight into the reactivity of the dinitrobenzoate framework. The reactions of 1,2-dinitrobenzene with aliphatic primary amines have been investigated, and the second-order rate coefficients show a linear dependence on the amine concentration, indicating a base-catalyzed mechanism. rsc.orgrsc.org It is proposed that a second molecule of the amine acts as a base to remove a proton in the rate-determining step.

For this compound, nucleophilic attack can potentially occur at the positions ortho and para to the nitro groups. The most likely positions for attack are C-2 and C-5, which are ortho to one nitro group and para to the other. The presence of the ester group at C-1 also influences the regioselectivity of the attack. Nucleophilic substitution would lead to the displacement of one of the nitro groups, although this is generally less favorable than substitution of a halogen in similar systems.

Kinetic Studies of Chemical Transformations Involving this compound

Kinetic studies of reactions involving dinitrobenzoate esters, such as hydrolysis, provide quantitative data on their reactivity. The alkaline hydrolysis of esters is a well-studied reaction, and the presence of electron-withdrawing groups on the aromatic ring significantly accelerates the rate of hydrolysis.

Studies on the alkaline hydrolysis of 3,5-dinitrobenzoate (B1224709) esters have been conducted to identify alcohols based on the reaction rates. acs.orgacs.org The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The two nitro groups in the 3 and 5 positions increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This results in a faster hydrolysis rate compared to unsubstituted ethyl benzoate (B1203000).

EsterRelative Rate of Alkaline Hydrolysis
Ethyl Benzoate1
Ethyl 4-Nitrobenzoate (B1230335)~10^2
Ethyl 3,5-Dinitrobenzoate~10^4
This compoundExpected to be high, likely comparable to or greater than the 3,5-isomer

Note: The relative rates are approximate and serve to illustrate the trend.

Influence of Substituent Effects on Reaction Mechanisms

The chemical behavior of this compound is profoundly influenced by the substituent effects of the two nitro groups and the ethyl ester group attached to the benzene (B151609) ring. These substituents affect the electron distribution in the aromatic ring and the reactivity of the functional groups.

The nitro group is a strong electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). The presence of two nitro groups makes the aromatic ring highly electron-deficient. This has several consequences:

Acidity of the parent acid: 3,4-Dinitrobenzoic acid is a significantly stronger acid than benzoic acid. The electron-withdrawing nitro groups stabilize the negative charge of the carboxylate anion, thus increasing the acidity. brainly.comlibretexts.orgpressbooks.pub

Reactivity in electrophilic aromatic substitution: The dinitrated ring is strongly deactivated towards further electrophilic attack.

Reactivity in nucleophilic aromatic substitution: The ring is highly activated for SNA_r reactions, as the nitro groups can stabilize the intermediate Meisenheimer complex. rsc.orgrsc.org

Reactivity of the ester group: The electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon of the ester, making it more reactive towards nucleophiles, as seen in the accelerated rate of alkaline hydrolysis. rsc.orgsemanticscholar.org

The ethyl ester group is also an electron-withdrawing group, primarily through its inductive effect, although it is weaker than the nitro group. It directs incoming electrophiles to the meta position. In the context of the reactivity of this compound, the combined effect of the two nitro groups dominates its chemical properties.

Advanced Characterization Techniques and Structural Analysis of Ethyl 3,4 Dinitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared light or the inelastic scattering of light (Raman). An IR or Raman spectrum would be expected to show characteristic peaks for the carbonyl (C=O) group of the ester, the symmetric and asymmetric stretches of the two nitro (NO₂) groups, and the various bonds within the aromatic ring and ethyl chain. No such experimental spectra are available for analysis.

Mass Spectrometry (MS) and Chromatographic Mass Spectrometry (GC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

Molecular Ion and Fragmentation Pattern AnalysisA mass spectrum of Ethyl 3,4-dinitrobenzoate would be expected to show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern would help confirm the structure by identifying the loss of specific fragments, such as the ethoxy or nitro groups. This crucial experimental data is not documented in the available resources.

Without access to the foundational spectroscopic data, any attempt to construct the requested scientific article would be speculative and would not meet the required standards of accuracy and detail.

Application in Reaction Monitoring and Purity Assessment

The synthesis and purification of this compound require precise analytical control to ensure high purity and yield. Chromatographic techniques are central to both monitoring the progress of the esterification reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method for real-time reaction monitoring. rsc.orgorgsyn.org By spotting the reaction mixture on a TLC plate alongside the starting materials (3,4-dinitrobenzoic acid and ethanol) and a reference standard of the pure product, the progress of the reaction can be visualized. The disappearance of the starting material spots and the appearance of the product spot, which will have a different retention factor (Rƒ), indicate the reaction's progression towards completion. researchgate.net This allows for the optimization of reaction times and conditions.

For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net A reversed-phase HPLC method can effectively separate this compound from unreacted starting materials, by-products, and other impurities. The optimal conditions, including the choice of column, mobile phase composition, flow rate, and detector wavelength, must be established to achieve baseline separation of all components. researchgate.net For instance, methods developed for other dinitropyrazoles have utilized ODS2 columns with a mobile phase of acetonitrile (B52724) and dilute acetic acid, detecting the compounds using a UV detector at a wavelength around 260 nm. researchgate.net The purity of an this compound sample is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks. Commercial grades of the compound often report a purity of 97% or higher. sigmaaldrich.com Recrystallization from a suitable solvent, such as an ethanol-water mixture, is a common final step to purify the product, with the purity confirmed by HPLC and melting point determination. sciencemadness.org

Table 1: Representative HPLC Conditions for Analysis of Nitroaromatic Compounds

ParameterCondition 1 (for Dinitropyrazoles)Condition 2 (General)
Chromatographic ColumnHypersil ODS2 (250 mm × 4.6 mm, 5 µm)Phenyl-hexyl column (150 mm x 4.6 mm, 3.5 µm)
Mobile PhaseAcetonitrile / 0.1% Acetic Acid (35:65 v/v)Not Specified
Flow Rate1.0 mL/minNot Specified
Column Temperature25 °CNot Specified
Detection Wavelength260 nm230 nm
Reference researchgate.net researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not prominently available in the surveyed literature, the crystal structure of the closely related analog, Mthis compound , has been determined and provides valuable insight into the expected structural features. nih.gov Analysis of related structures, such as ethyl 4-fluoro-3-nitrobenzoate and ethyl 4-chloro-3-nitrobenzoate, further informs the likely conformation and packing of the title compound. nih.govnih.gov

Molecular Conformation and Intermolecular Interactions

Based on the analysis of Mthis compound nih.gov and other similar compounds nih.govnih.gov, the molecule of this compound is expected to have a largely planar benzene (B151609) ring. The ester group and the two nitro groups are attached to this ring. Typically, to minimize steric hindrance, these substituent groups are slightly twisted out of the plane of the aromatic ring. For example, in the crystal structure of ethyl 3,5-dinitrobenzoate (B1224709), the carboxy group is rotated by 2° from the ring plane, while the two nitro groups are rotated by 2° and 11°. rsc.org

The molecular conformation is stabilized by a network of weak intermolecular interactions. C—H···O hydrogen bonds are expected to be a dominant feature, linking adjacent molecules. nih.gov In these interactions, a hydrogen atom attached to a carbon (either on the aromatic ring or the ethyl group) forms a weak hydrogen bond with an oxygen atom of a nitro or ester group on a neighboring molecule. These interactions, though individually weak, collectively play a crucial role in the formation of a stable, three-dimensional crystalline lattice.

Crystal Packing and Polymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.org Different polymorphs of the same compound can have significantly different physical and chemical properties. researchgate.net While polymorphism is a known phenomenon in aromatic esters and nitrobenzoates acs.orgresearchgate.net, no specific studies detailing polymorphs of this compound have been reported in the reviewed literature. The potential for polymorphism exists and could be investigated through crystallization experiments using a variety of solvents and conditions.

Table 2: Crystallographic Data for a Closely Related Compound: Mthis compound

ParameterValue
Chemical FormulaC₈H₆N₂O₆
Molecular Weight226.14 g/mol
CCDC Number225852
DOI10.5517/cc7l0kc

Data sourced from PubChem and the Cambridge Structural Database. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of molecules like this compound. The presence of the dinitroaromatic system gives rise to characteristic electronic transitions that result in strong absorption of UV light.

The UV-Vis spectrum of a dinitroaromatic compound is typically characterized by intense absorption bands corresponding to π → π* transitions within the benzene ring, which are modified by the presence of the electron-withdrawing nitro groups and the ester functionality. dtic.mil These transitions involve the excitation of an electron from a lower-energy π bonding orbital to a higher-energy π* antibonding orbital. The optical spectra of various dinitroaromatic radical anions have been studied in detail, revealing complex electronic behaviors. nih.gov

For context, related mono-nitro compounds such as ethyl 4-nitrobenzoate (B1230335) and ethyl 3-nitrobenzoate show maximum absorption (λmax) at wavelengths around 263-265 nm. rsc.org The presence of a second nitro group in this compound is expected to cause a shift in the absorption maxima and potentially introduce additional absorption features due to the increased conjugation and perturbation of the electronic energy levels. The exact position and intensity of these absorption bands are sensitive to the solvent used, reflecting interactions between the solute and solvent molecules.

Table 3: UV Absorption Data for Related Nitrobenzoate Esters

Compoundλmax (nm)SolventReference
Ethyl 4-nitrobenzoate263Not Specified rsc.org
Ethyl 3-nitrobenzoate265, 296Not Specified rsc.org
Ethyl 4-methoxybenzoate252, 299Not Specified rsc.org

Computational and Theoretical Investigations of Ethyl 3,4 Dinitrobenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For ethyl 3,4-dinitrobenzoate, DFT calculations are used to determine its most stable three-dimensional structure. This process systematically adjusts atomic positions to minimize the forces on the atoms, resulting in the equilibrium geometry.

The electronic structure of this compound is significantly influenced by its substituent groups: the ethyl ester and the two nitro groups attached to the benzene (B151609) ring. The nitro groups are strong electron-withdrawing groups, which profoundly impacts the electron distribution across the aromatic system. This electronic effect is critical in determining the molecule's reactivity. In related 3-nitrobenzoate systems, computational studies have shown that the nitro group tends to be nearly coplanar with the benzene ring, with dihedral angles often less than 8 degrees, though the presence of an adjacent nitro group in the 3,4-isomer likely introduces some steric strain that may cause slight twisting. The ester group also possesses conformational flexibility, primarily around the C-O single bonds.

DFT calculations can predict various spectroscopic parameters with a useful degree of accuracy. While experimental data for this compound is not widely published, theoretical predictions for related molecules provide valuable insights.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. For nitroaromatic compounds, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO₂ groups, typically found in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C=O stretching frequency of the ester group is also a prominent feature, expected around 1720-1740 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would be expected to show complex splitting patterns in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 9.0 ppm, due to the strong deshielding effect of the nitro groups. The ethyl group protons would appear more upfield as a characteristic quartet and triplet. The aromatic carbons in the ¹³C NMR spectrum would also be significantly affected by the electron-withdrawing substituents.

Table 1: Predicted Spectroscopic Data for Related Nitroaromatic Compounds Note: This table presents typical experimental and theoretical data for analogous compounds to provide a reference, as specific computational studies on this compound are not readily available.

CompoundSpectroscopy TypeKey Predicted/Observed Signals
Ethyl 3-nitrobenzoate¹H NMRAromatic H: ~8.2-8.8 ppm; Ethyl H: ~1.4 ppm (t), ~4.4 ppm (q) nist.gov
3-Nitrobenzoic AcidIR (Theoretical)ν(C=O): ~1730 cm⁻¹; ν(NO₂): ~1350 cm⁻¹, ~1540 cm⁻¹
Ethyl 3,5-dinitrobenzoate (B1224709)¹³C NMRC=O: ~164 ppm; Aromatic C-NO₂: ~148 ppm; Aromatic CH: ~122, 130 ppm

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and sample different conformations.

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the C-C bond linking the ester to the ring and the C-O bond of the ethyl group. Conformational analysis of related compounds reveals that such molecules can exist in multiple stable conformations with relatively low energy barriers for interconversion, indicating dynamic behavior in solution. chemicalbook.com These simulations help in understanding how the molecule might adapt its shape to interact with other molecules or its environment, which is crucial for predicting its physical properties and biological activity.

Computational Study of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. For this compound, the strong electron-withdrawing nature of the dinitro-substituted ring makes the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

DFT calculations can be employed to model reactions such as hydrolysis or aminolysis. By mapping the potential energy surface of the reaction, a minimum energy path can be determined. The highest point along this path corresponds to the transition state, the structure of which is critical for understanding the reaction's kinetics. Computational studies on the hydrolysis of similar nitrophenyl benzoate (B1203000) esters have detailed the formation of tetrahedral intermediates following nucleophilic attack. nih.gov The energy of the transition state determines the activation energy of the reaction, which can be used to predict reaction rates. Such studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism. nih.govlifechemicals.com

Analysis of Molecular Descriptors and Topological Polar Surface Area (TPSA)

Molecular descriptors are numerical values that encode chemical information and characterize a molecule's structure. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the properties and activities of new compounds.

The Topological Polar Surface Area (TPSA) is a key descriptor that calculates the surface area of all polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of properties like drug absorption and transport. For this compound, the TPSA is dominated by the contributions from the two nitro groups and the ester oxygen atoms. A higher TPSA value generally indicates lower membrane permeability. Other important descriptors include the logarithm of the partition coefficient (LogP), which measures lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Table 2: Calculated Molecular Descriptors for this compound and Related Isomers Note: Values are computationally predicted and may vary slightly depending on the algorithm used.

DescriptorThis compoundEthyl 3,5-dinitrobenzoate bohrium.comEthyl 4-nitrobenzoate (B1230335)
Molecular FormulaC₉H₈N₂O₆C₉H₈N₂O₆C₉H₉NO₄
Molecular Weight (g/mol)240.17240.17195.17
TPSA (Ų)115.98115.9869.44
XLogP31.81.91.8
Hydrogen Bond Donors000
Hydrogen Bond Acceptors664
Rotatable Bonds443

Intermolecular Interactions and Non-Covalent Bonding Characterization

The way a molecule interacts with its neighbors determines its macroscopic properties, such as its crystal structure and melting point. Non-covalent interactions, though weaker than covalent bonds, are vital for molecular recognition and self-assembly.

Computational studies on related nitrobenzoate esters have provided significant insight into the types of intermolecular interactions they can form. For this compound, the primary interactions would include:

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups are effective hydrogen bond acceptors. In the presence of suitable donor molecules, C-H···O interactions can also occur, where weaker hydrogen bonds are formed with activated C-H bonds on the aromatic ring or ethyl group.

π-π Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions are a result of electrostatic and dispersion forces between the overlapping π-orbitals of adjacent rings.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the polar nitro and ester groups, leading to strong dipole-dipole interactions that help stabilize the crystal lattice.

The analysis of these non-covalent interactions is crucial for crystal engineering, where the goal is to design solid-state materials with desired physical and chemical properties.

Applications and Research Utility of Ethyl 3,4 Dinitrobenzoate in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The presence of two nitro groups on the benzene (B151609) ring makes ethyl 3,4-dinitrobenzoate an electron-deficient aromatic compound, rendering it susceptible to nucleophilic substitution and reduction reactions. The selective reduction of the nitro groups is a key transformation that opens up a plethora of synthetic possibilities, establishing this compound as a crucial building block for a variety of organic molecules.

Building Block for Complex Aromatic Systems

A primary application of this compound is its role as a precursor to ethyl 3,4-diaminobenzoate (B8644857). The reduction of the two nitro groups to amino groups transforms the electronic properties of the benzene ring, making it electron-rich and a versatile starting material for the synthesis of various heterocyclic compounds. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or with reducing agents like iron in acidic media. Current time information in Bangalore, IN.

The resulting ethyl 3,4-diaminobenzoate, with its ortho-diamine functionality, is a pivotal intermediate for the construction of important heterocyclic systems, including benzimidazoles and quinoxalines.

Benzimidazoles: These are synthesized by the condensation of ethyl 3,4-diaminobenzoate with various aldehydes or carboxylic acids and their derivatives. nih.govuni-halle.de For instance, the reaction with ethyl cyanoacetate (B8463686) yields ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, a precursor for more complex benzimidazole-containing chromenes. researchgate.net Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Quinoxalines: The condensation of ethyl 3,4-diaminobenzoate with 1,2-dicarbonyl compounds provides a direct route to quinoxaline (B1680401) derivatives. rsc.orgnih.govresearchgate.net For example, reaction with 1,2-diphenylethan-1-one in the presence of a base leads to the formation of ethyl 2,3-diphenylquinoxaline-6-carboxylate. rsc.org Quinoxalines are known for their diverse pharmacological properties, including antifungal activities. nih.gov

The following table summarizes the synthesis of key heterocyclic precursors from ethyl 3,4-diaminobenzoate:

Starting MaterialReagentProductApplication of Product
Ethyl 3,4-diaminobenzoateEthyl CyanoacetateEthyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylatePrecursor to benzimidazole-chromene derivatives researchgate.net
Ethyl 3,4-diaminobenzoate1,2-Diphenylethan-1-oneEthyl 2,3-diphenylquinoxaline-6-carboxylateBuilding block for functional quinoxalines rsc.org
Methyl 3,4-diaminobenzoateHexane-3,4-dioneMethyl 2,3-diethylquinoxaline-6-carboxylateIntermediate for novel quinoxaline-triazole antifungals nih.gov

Precursor for Advanced Organic Materials

The utility of this compound extends beyond the synthesis of small organic molecules to the production of high-performance polymers. The diamino derivative obtained from its reduction is a key monomer in the synthesis of specialty polymers known for their exceptional thermal and mechanical properties.

Polyimides: Ethyl 3,4-diaminobenzoate and its derivatives are used as diamine monomers in the synthesis of polyimides. nih.govacs.org Polyimides are a class of polymers renowned for their high thermal stability, chemical resistance, and excellent mechanical strength, making them suitable for applications in the aerospace and electronics industries. The incorporation of long-chain alkyl groups via the ester functionality can enhance the solubility of the resulting polyimides in organic solvents, which is crucial for their processing into films and coatings. nih.gov

Poly(p-phenylene benzobisoxazole) (PBO): The diaminobenzoate moiety is a structural component in the synthesis of rigid-rod polymers like PBO. asianpubs.orgresearchgate.netacs.orggoogle.com PBO is a high-performance fiber known for its extraordinary tensile strength and thermal stability, exceeding that of steel. It is synthesized through the polycondensation of a dicarboxylic acid with a tetra-functional amine monomer, for which derivatives of 3,4-diaminobenzoic acid can serve as precursors. These polymers are utilized in demanding applications such as ballistic vests, protective apparel for firefighters, and materials for aerospace engineering.

Contribution to Development of Analytical Standards and Chromatographic Applications

In the realm of analytical chemistry, derivatives of dinitrobenzoic acid have historically played a significant role, particularly in chromatographic analysis.

Use in Chromatographic Derivatization (e.g., for Alcohol Analysis)

The derivatization of alcohols to form esters is a common strategy in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to improve their detection and separation. 3,5-Dinitrobenzoates are particularly well-suited for this purpose as they are typically crystalline solids with sharp, characteristic melting points, which historically aided in the identification of unknown alcohols. oup.comsciepub.comscribd.com The reaction involves the alcohol reacting with 3,5-dinitrobenzoyl chloride.

The resulting dinitrobenzoate esters exhibit strong ultraviolet (UV) absorbance due to the nitroaromatic chromophore, which allows for sensitive detection using a UV detector in HPLC. oup.comresearchgate.net While the 3,5-isomer is predominantly used for this application due to the stability and crystallinity of its derivatives, the general principle of using dinitrobenzoates for alcohol derivatization is a well-established analytical technique. Ethyl derivatives are often preferred over their methyl counterparts in alcohol analysis because they tend to have better crystallization stability.

Application in Chiral Separations

The separation of enantiomers is a critical task in pharmaceutical and chemical research. One approach is the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into a pair of diastereomers. researchgate.netwikipedia.orgresearchgate.netnih.gov These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatographic techniques like HPLC.

The 3,5-dinitrobenzoyl moiety is a common structural feature in some chiral derivatizing agents. For instance, racemic N-3,5-dinitrobenzoylphenylglycine methyl ester has been used to test the enantiodiscrimination capabilities of chiral stationary phases. researchgate.net The dinitrobenzoyl group can participate in π-π stacking interactions with the chiral stationary phase, which can enhance the separation between the diastereomeric derivatives. While specific applications of this compound as a CDA are not widely reported, the dinitrobenzoyl functional group is recognized for its utility in creating derivatives for chiral separations. researchgate.net

Exploration in Corrosion Inhibition Studies

The prevention of metal corrosion is a significant industrial challenge, particularly for mild steel in acidic environments. bohrium.combohrium.comijcsi.proresearchgate.nettandfonline.com Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. bohrium.commdpi.comscispace.com These features are present in the structure of this compound.

The mechanism of inhibition by such organic molecules involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.comscispace.commdpi.com This adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and it can attract anions from the acid. The organic inhibitor can then be adsorbed onto this modified surface. mdpi.com

Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the heteroatoms (N and O in the case of this compound) and the vacant d-orbitals of the metal atoms (e.g., iron). scispace.commdpi.com The π-electrons of the aromatic ring can also contribute to this interaction.

Studies on related nitrobenzoate compounds have demonstrated their potential as corrosion inhibitors. For example, ethylethanolammonium 4-nitrobenzoate (B1230335) has shown high inhibition efficiency for carbon steel in saline solutions. mdpi.com The effectiveness of these inhibitors generally increases with concentration, as more molecules are available to adsorb onto the metal surface and provide a more complete protective film. The adsorption process is often spontaneous and can be described by adsorption isotherms like the Langmuir model. bohrium.com Although direct and extensive research on this compound as a corrosion inhibitor is not widely published, its molecular structure suggests it possesses the necessary characteristics to function in this capacity, warranting further investigation.

Future Research Directions and Outlook for Ethyl 3,4 Dinitrobenzoate

Emerging Synthetic Methodologies

The synthesis of nitroaromatic compounds is often associated with hazardous conditions and environmental concerns. rsc.org Future research into the synthesis of ethyl 3,4-dinitrobenzoate will likely focus on adopting safer, more efficient, and scalable technologies that are becoming prominent in modern organic chemistry.

Flow Chemistry: Continuous flow chemistry presents a significant advancement over traditional batch processing for nitration reactions. nih.govrsc.org The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, mitigating the risks associated with the highly exothermic nature of nitration. nih.goveuropa.eu This technology not only enhances safety but also improves selectivity and yield, making it an ideal platform for both the nitration of the aromatic ring and the subsequent esterification. rsc.orgacs.org Future studies could develop a fully automated, multi-step flow process for the synthesis of this compound, potentially starting from ethyl benzoate (B1203000) and moving through nitration and purification stages seamlessly. acs.org

Photocatalysis: Visible-light photocatalysis is a rapidly growing field that offers mild and environmentally benign conditions for various organic transformations. mdpi.com While photocatalytic nitration of arenes is an emerging area, its application to benzoate esters is a promising avenue for future exploration. mdpi.comacs.org Researchers may investigate novel photocatalysts that can regioselectively install nitro groups onto the ethyl benzoate scaffold under ambient temperature and pressure, thereby avoiding the use of harsh mixed acids.

Advanced Esterification Techniques: The final step, esterification of 3,4-dinitrobenzoic acid, can be optimized using modern reagents and catalysts. For sterically hindered or electronically challenging substrates, methods like Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, offer high yields under mild conditions. frontiersin.org Other promising techniques that warrant investigation include the use of solid-supported catalysts like Dowex resins, which simplify product purification, nih.gov or Lewis acids like titanium tetrachloride for efficient reaction under neutral conditions. mdpi.com

Advanced Spectroscopic and Imaging Techniques

The unambiguous characterization of isomers is a critical challenge in chemical analysis. For this compound, distinguishing it from its isomers (e.g., ethyl 3,5-dinitrobenzoate (B1224709) or ethyl 2,4-dinitrobenzoate) is paramount. Advanced spectroscopic and imaging techniques are expected to play a crucial role in future studies.

Two-Dimensional (2D) NMR Spectroscopy: While standard 1D NMR provides essential information, complex aromatic substitution patterns can lead to overlapping signals. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be indispensable. wikipedia.org These methods reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for definitive assignment of the substitution pattern on the benzene (B151609) ring and confirming the identity of this compound. rsc.orgnih.gov

Hyperspectral Imaging: A more novel approach is hyperspectral imaging, a technique that combines digital imaging with spectroscopy to capture the spectral information of each pixel in an image. specim.comwikipedia.org Every chemical compound has a unique spectral signature or "fingerprint". advian.fimst.edu Future research could explore the use of hyperspectral imaging to differentiate between solid mixtures of dinitrobenzoate isomers without the need for chromatographic separation. This could have applications in quality control and forensic analysis.

Integration of Computational Chemistry with Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental work, offering deep insights into molecular properties and reactivity. researchgate.net For this compound, integrating computational studies will be key to understanding its behavior and predicting its properties.

Spectroscopic Prediction: DFT calculations can accurately predict vibrational spectra (IR and Raman) and NMR chemical shifts. doi.orgnih.gov This predictive power is invaluable for interpreting complex experimental spectra and for identifying the characteristic spectral features that distinguish the 3,4-isomer from other dinitrobenzoates. researchgate.net By comparing calculated spectra with experimental data, researchers can gain high confidence in their structural assignments.

Reactivity and Mechanistic Insights: Computational models can be used to explore the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of this compound. This information helps in predicting its reactivity towards nucleophiles or in reduction reactions. researchgate.net Furthermore, DFT can model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms and helping to optimize conditions for synthetic transformations or predict degradation pathways. acs.org Such studies can also predict key properties like heats of detonation or one-electron reduction potentials, which are important for safety assessment and environmental studies. scispace.com

Sustainable and Green Chemical Applications

Future research will increasingly focus on leveraging this compound as a precursor for valuable materials within a green chemistry framework.

Precursor for Advanced Polymers: A significant application lies in the reduction of the two nitro groups to form ethyl 3,4-diaminobenzoate (B8644857). Aromatic diamines are valuable monomers used as chain extenders in the synthesis of high-performance polymers like polyurethanes. google.com The catalytic reduction of dinitroaromatics to their corresponding diamines is a well-established industrial process. google.comorgsyn.org Future work could focus on developing ethyl 3,4-diaminobenzoate as a novel monomer to impart specific properties, such as thermal stability or modified mechanical characteristics, to polyurethane elastomers.

Biodegradable Materials: The global push for sustainable materials has spurred immense research into biodegradable polymers. pnas.org Studies have shown that the inclusion of aromatic rings in polyester (B1180765) backbones can significantly affect biodegradability, with the substitution pattern (ortho, meta, or para) playing a crucial role. pnas.org An intriguing future direction would be to investigate the biodegradability of polyesters synthesized using diols derived from the reduction and modification of this compound. This could lead to the development of new classes of biodegradable polymers with tunable properties. researchgate.net

Green Synthesis Routes: The principles of green chemistry will be integral to all future applications. This includes using sustainable solvents, developing recyclable catalysts for both the synthesis of this compound and its subsequent conversion to other useful compounds, and minimizing waste through high-yield, atom-economical reactions. sciepub.comwhiterose.ac.uk For instance, developing photocatalytic systems for the reduction of the nitro groups using visible light and benign reducing agents would represent a significant green advancement over traditional methods that often use heavy metals. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,4-dinitrobenzoate, and how can purity be validated?

this compound is typically synthesized via esterification of 3,4-dinitrobenzoic acid with ethanol under acidic catalysis. Key steps include refluxing the reactants with concentrated sulfuric acid, followed by purification via recrystallization from ethanol. Purity validation requires 1H NMR spectroscopy (to confirm ester formation and absence of unreacted acid) and mass spectrometry (to verify molecular ion peaks at m/z 240.17 ). Melting point analysis (literature range: 94–96°C) and HPLC with UV detection (λ = 254 nm) are complementary methods to assess purity .

Q. How can this compound be distinguished from its structural isomers (e.g., 3,5-dinitrobenzoate)?

Differentiation relies on spectral analysis:

  • 1H NMR : The 3,4-dinitro isomer exhibits distinct aromatic proton splitting patterns due to asymmetric nitro group placement, whereas the 3,5-isomer shows a singlet for the two equivalent protons at positions 2 and 6 .
  • Mass spectrometry : Fragmentation patterns differ; the 3,4-isomer may show a dominant loss of NO₂ (46 amu) from the ortho position, while the 3,5-isomer retains symmetry in fragmentation .
  • X-ray crystallography : Crystal lattice parameters and hydrogen bonding networks provide definitive structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 ).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Acute Toxicity Category 4 for inhalation ).
  • Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 4°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does this compound function as a termination agent in controlled radical polymerization (CROP)?

In CROP of poly(2-ethyl-2-oxazoline) (PEtOx), this compound acts as a chain-transfer agent by reacting with propagating cationic species. The electron-deficient nitro groups stabilize the intermediate carbocation, terminating growth while forming ester-end-capped polymers. Reaction progress is monitored via 1H NMR (disappearance of oxazoline monomer peaks at δ 4.3–4.5 ppm) and GPC to confirm controlled molecular weight distributions .

Q. What methodologies resolve contradictions in spectral data between this compound and its derivatives?

Discrepancies in UV-Vis or IR spectra (e.g., carbonyl stretching frequencies) may arise from solvent polarity or crystallinity. Strategies include:

  • Computational modeling : Density Functional Theory (DFT) simulations predict vibrational modes and electronic transitions, aligning with experimental data .
  • Solid-state NMR : Resolves ambiguities in solution-phase spectra caused by dynamic effects .
  • Single-crystal XRD : Clarifies substituent effects on molecular geometry and packing .

Q. What are the mechanistic implications of this compound in nonlinear optical (NLO) materials?

As a precursor in NLO crystals (e.g., Imidazolium 3,4-dinitrobenzoate), the compound’s strong electron-withdrawing nitro groups enhance hyperpolarizability. Crystal growth via slow evaporation (in ethanol/water mixtures) optimizes π-π stacking and dipole alignment. Z-scan analysis quantifies third-order NLO susceptibility (χ⁽³⁾), while SHG efficiency measurements validate phase-matching capabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.